3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate
Description
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is a phenoxazine-derived cationic dye with a molecular formula of C₂₃H₂₇N₃O₃ (calculated from substituents and formate counterion) and a molecular weight of 393.48 g/mol . It features a phenoxazin-5-ium core substituted with a diethylamino group at position 3 and an o-tolyl (2-methylphenyl) amino group at position 5. The formate anion balances the positive charge on the nitrogen at position 6. Registered under CAS 2869-83-2 and EC 220-695-6, this compound is structurally related to biological stains like Brilliant Cresyl Blue but differs in substituents and counterion .
Properties
CAS No. |
85005-74-9 |
|---|---|
Molecular Formula |
C24H25N3O3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
diethyl-[7-(2-methylanilino)phenoxazin-3-ylidene]azanium;formate |
InChI |
InChI=1S/C23H23N3O.CH2O2/c1-4-26(5-2)18-11-13-21-23(15-18)27-22-14-17(10-12-20(22)25-21)24-19-9-7-6-8-16(19)3;2-1-3/h6-15H,4-5H2,1-3H3;1H,(H,2,3) |
InChI Key |
WHWUIVMQANKQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC=C4C)OC2=C1)CC.C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate typically involves the following steps:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Diethylamino and o-Tolylamino Groups: These groups can be introduced via nucleophilic substitution reactions using diethylamine and o-toluidine, respectively.
Formation of the Formate Salt: The final step involves the reaction of the phenoxazine derivative with formic acid to form the formate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can convert the phenoxazine core to a more reduced state, affecting its color properties.
Substitution: The diethylamino and o-tolylamino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced phenoxazine derivatives.
Substitution Products: Functionalized phenoxazine derivatives with various substituents.
Scientific Research Applications
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate has several applications in scientific research:
Chemistry: Used as a dye in various chemical assays and reactions.
Biology: Employed as a fluorescent marker in biological imaging and staining.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites, making it useful for imaging and diagnostic purposes. In therapeutic applications, it may exert effects through the generation of reactive oxygen species or by interfering with cellular processes.
Comparison with Similar Compounds
Key Observations :
- Formate counterions improve water solubility compared to chlorozincate salts (e.g., Brilliant Cresyl Blue), which may precipitate in aqueous media .
- Methoxy groups (e.g., in C₁₆H₁₇N₃O₄) increase polarity but reduce lipophilicity, affecting membrane permeability .
Research Findings and Gaps
- Structural-Activity Relationships (SAR): The o-tolyl group in the target compound may enhance photostability compared to phenylamino analogs, though experimental validation is needed .
- Synthesis Optimization: Microwave-assisted synthesis (as seen in for thiazolo-pyrimidines) could improve yields for phenoxazine derivatives .
- Data Limitations: Toxicity and environmental impact data are sparse for most phenoxazines, necessitating further studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
